Solanocapsine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

639-86-1 |

|---|---|

Molecular Formula |

C27H46N2O2 |

Molecular Weight |

430.7 g/mol |

IUPAC Name |

(1S,2R,5S,7S,10S,11S,14S,15R,16S,17R,20R,22S,24R)-7-amino-10,14,16,20-tetramethyl-23-oxa-18-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosan-22-ol |

InChI |

InChI=1S/C27H46N2O2/c1-15-13-27(30)24(29-14-15)16(2)23-22(31-27)12-21-19-6-5-17-11-18(28)7-9-25(17,3)20(19)8-10-26(21,23)4/h15-24,29-30H,5-14,28H2,1-4H3/t15-,16+,17+,18+,19-,20+,21+,22-,23+,24-,25+,26+,27+/m1/s1 |

InChI Key |

ZPTJKUUQUDRHTL-QAQRTNARSA-N |

SMILES |

CC1CC2(C(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)N)C)C)C)NC1)O |

Isomeric SMILES |

C[C@@H]1C[C@]2([C@@H]([C@H]([C@H]3[C@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)N)C)C)C)NC1)O |

Canonical SMILES |

CC1CC2(C(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)N)C)C)C)NC1)O |

Other CAS No. |

639-86-1 |

Origin of Product |

United States |

Foundational & Exploratory

Solanocapsine: A Technical Guide to its Discovery, Isolation, and Analysis from Solanum pseudocapsicum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solanocapsine, a toxic steroidal alkaloid found in the Jerusalem cherry (Solanum pseudocapsicum), has attracted scientific interest for its potential pharmacological activities.[1][2] This document provides a comprehensive technical overview of the discovery, isolation, and characterization of this compound. It details the historical context of its identification and outlines modern experimental protocols for its extraction and purification from plant material. Quantitative data on alkaloid content within Solanum pseudocapsicum are summarized, and analytical methodologies are described. Furthermore, this guide presents a generalized view of the signaling pathways influenced by Solanum alkaloids, offering a basis for further mechanistic studies and drug development endeavors.

Discovery and Physicochemical Properties

This compound was first isolated and characterized in the early 20th century, with significant contributions from researchers like Barger and Fraenkel-Conrat in 1936.[1] It is a complex steroidal alkaloid with a unique chemical structure.[1][3] The berries of Solanum pseudocapsicum are a known source of this compound and other related alkaloids.[4][5]

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and potential derivatization in drug discovery programs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₇H₄₆N₂O₂ | [1][3] |

| Molar Mass | 430.677 g·mol⁻¹ | [1][3] |

| Appearance | Long flat colorless prisms (from ethanol-H₂O) | [1] |

| Melting Point | 222 °C (432 °F; 495 K) | [1] |

| CAS Number | 639-86-1 | [3] |

| PubChem CID | 73419 | [3] |

Quantitative Analysis of Alkaloids in Solanum pseudocapsicum

The concentration of alkaloids in Solanum pseudocapsicum can vary depending on the part of the plant and its stage of development. The berries are particularly rich in these compounds. A comparative study on the yield of total glycoalkaloids from fresh green and red fruits revealed a significantly higher concentration in the unripe, green berries.[4] This suggests that the developmental stage of the fruit is a critical factor for maximizing yield during extraction.

Table 2: Alkaloid Content in Solanum pseudocapsicum

| Plant Material | Analyte | Value | Analytical Method | Reference |

| Green Berries (Fresh) | Total Glycoalkaloids | 7.94 g/kg | Gravimetric | [4] |

| Red Berries (Fresh) | Total Glycoalkaloids | 2.48 g/kg | Gravimetric | [4] |

| Dried Berry Extract | Total Alkaloids | 38.55% of extract composition | GC-MS | [4] |

Detailed Experimental Protocol for Isolation and Purification

The isolation of this compound from S. pseudocapsicum berries is typically achieved through a multi-step acid-base extraction procedure. This method leverages the basic nature of the alkaloid's nitrogen atoms to separate it from other neutral or acidic plant metabolites.

Materials and Reagents

-

Fresh or dried berries of Solanum pseudocapsicum

-

Deionized water

-

Acetic acid or Hydrochloric acid (for acidification)

-

Aqueous ammonia (B1221849) (25%) (for basification)

-

Petroleum ether

-

Mechanical pulverizer or blender

-

Filtration apparatus (e.g., Buchner funnel, Whatman No. 1 filter paper)

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology

-

Plant Material Preparation : Air-dry the collected berries of S. pseudocapsicum and mechanically pulverize them into a fine powder to increase the surface area for efficient extraction.[4][6]

-

Initial Extraction : Macerate the powdered plant material (e.g., 30 g) with an appropriate solvent. Acidified water is a common choice.[4] Alternatively, methanol or acetone can be used for a broader extraction of secondary metabolites.[6] Allow the mixture to stand for a specified period (e.g., 30 minutes to 24 hours) to ensure thorough extraction.[4][6]

-

Filtration : Filter the extract using a Buchner funnel and filter paper to separate the liquid extract from the solid plant residue.[4][6]

-

Acidification : Acidify the aqueous filtrate to approximately pH 4 using acetic acid.[4] This step protonates the alkaloid amines, converting them into their water-soluble salt forms.

-

Defatting : Perform a liquid-liquid extraction of the acidified solution with a non-polar solvent like petroleum ether.[4] This step removes lipids and other non-polar compounds, which are discarded in the organic phase. The protonated this compound remains in the aqueous phase.

-

Basification : Increase the pH of the aqueous phase to approximately pH 9 by adding 25% aqueous ammonia.[4] This deprotonates the alkaloid, converting it back to its free base form, which is less soluble in water and more soluble in organic solvents.

-

Final Extraction : Extract the basified aqueous solution multiple times with chloroform.[4] The this compound will partition into the chloroform layer.

-

Concentration : Combine the chloroform extracts and concentrate them under reduced pressure using a rotary evaporator to yield the crude total alkaloid fraction containing this compound.[7]

-

Purification (Optional) : Further purification of this compound from the crude extract can be achieved using chromatographic techniques such as thin-layer chromatography (TLC) or column chromatography.[8]

Caption: General experimental workflow for the isolation of this compound.

Analytical Characterization

Following extraction, the presence and purity of this compound must be confirmed. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose.[4] The extract is analyzed by GC-MS, where components are separated based on their boiling points and retention times, and then identified by their unique mass fragmentation patterns.[4] The resulting mass spectrum can be compared to known standards or databases for positive identification of this compound.

Biological Activity and Signaling Pathways

While the specific signaling pathways modulated by this compound are still an area of active research, studies on other Solanum steroidal alkaloids provide valuable insights. These compounds are known to interact with critical cellular signaling pathways, which underpins their diverse pharmacological effects, including anticancer and anti-inflammatory activities.[9][10][11]

For instance, alkaloids like α-solanine have been shown to inhibit the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[10] Other Solanum alkaloids can modulate pathways involving JNK and NF-κB, key regulators of inflammation and cell survival.[9][10] this compound itself has demonstrated potential as an acetylcholinesterase inhibitor, with an IC₅₀ of 3.22 µM, suggesting a role in neurodegenerative disease research.[2] The interaction of these alkaloids with multiple signaling cascades highlights their potential as lead compounds for drug development.

Caption: Potential signaling pathways modulated by Solanum alkaloids.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C27H46N2O2 | CID 73419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scialert.net [scialert.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Therapeutic Potential of Solanum Alkaloids with Special Emphasis on Cancer: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solanum Alkaloids and their Pharmaceutical Roles: A Review - MedCrave online [medcraveonline.com]

- 11. Solanum nigrum Linn.: An Insight into Current Research on Traditional Uses, Phytochemistry, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Solanocapsine: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solanocapsine is a steroidal alkaloid found in various plants of the Solanum genus, most notably in the Jerusalem cherry (Solanum pseudocapsicum).[1][2][3] As a member of the vast family of steroidal alkaloids, this compound has garnered interest within the scientific community for its unique chemical architecture and potential biological activities. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, supported by available quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound possesses a complex pentacyclic steroid backbone, characteristic of solanidane-type alkaloids. Its chemical formula is C₂₇H₄₆N₂O₂, with a molecular weight of 430.67 g/mol .[1] The structure features a fused five-ring system, an amino group at the C-3 position, and a unique spiroaminoacetal moiety at the C-22, C-23, and C-26 positions.

Stereochemistry

The stereochemistry of this compound is crucial for its biological activity and has been elucidated through extensive spectroscopic studies. The accepted stereochemical configuration for this compound is (3β, 5α, 16α, 22α, 23β, 25β)-3-Amino-16,23-epoxy-16,28-secosolanidan-23-ol.[2] The InChI and SMILES notations, which encode the stereochemical information, are as follows:

-

InChI: InChI=1S/C27H46N2O2/c1-15-13-27(30)24(29-14-15)16(2)23-22(31-27)12-21-19-6-5-17-11-18(28)7-9-25(17,3)20(19)8-10-26(21,23)4/h15-24,29-30H,5-14,28H2,1-4H3/t15-,16+,17+,18+,19-,20+,21+,22-,23+,24-,25+,26+,27+/m1/s1[1]

-

SMILES: C[C@@H]1C[C@]2(--INVALID-LINK--C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC--INVALID-LINK--N)C)C)C)NC1)O[1]

Quantitative Data

A comprehensive understanding of a molecule's physicochemical properties is paramount for its development as a therapeutic agent. The following tables summarize the available quantitative data for this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₇H₄₆N₂O₂ | [1] |

| Molecular Weight | 430.67 g/mol | [1] |

| Melting Point | 222 °C | [3] |

| CAS Registry Number | 639-86-1 | [1] |

Optical Rotation

The specific rotation of a chiral molecule is a fundamental property that defines its stereochemical nature. The optical rotation of this compound and its derivatives have been reported under various conditions.

| Compound | Specific Rotation ([α]) | Conditions (Concentration, Solvent) | Reference |

| This compound | +26.3° (D-line, 20°C) | c = 1.80, Methanol | [4] |

| This compound | +24.9° (D-line, 20°C) | c = 2.13, Methanol | [4] |

| N'-Acetylthis compound | -33.7° (D-line, 23°C) | c = 1.59, Pyridine | [4] |

| N,N'-Diacetylthis compound | -38.6° (D-line, 22°C) | c = 1.31, Pyridine | [4] |

| N,N,N'-Trimethylthis compound | +53.2° (D-line, 22°C) | c = 1.09, Pyridine | [4] |

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of a compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

X-ray Crystallography:

No publicly available crystallographic information file (CIF) or detailed X-ray diffraction data for this compound could be located during the literature search for this guide. The determination of the crystal structure of this compound would provide invaluable information on its three-dimensional conformation, bond lengths, and bond angles, further solidifying our understanding of its structure.

Experimental Protocols

Isolation and Purification of this compound from Solanum pseudocapsicum

The following is a representative protocol for the isolation and purification of this compound, based on established methods for steroidal alkaloid extraction.

1. Plant Material and Extraction:

-

Collect fresh or dried berries of Solanum pseudocapsicum.

-

Homogenize the plant material in a blender with a solution of 5% acetic acid in methanol.

-

Macerate the mixture for 24-48 hours at room temperature with occasional stirring.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.

2. Acid-Base Extraction:

-

Dissolve the crude extract in 1 M hydrochloric acid.

-

Wash the acidic solution with diethyl ether or chloroform (B151607) to remove neutral and acidic compounds.

-

Basify the aqueous layer to pH 10-11 with a concentrated ammonium (B1175870) hydroxide (B78521) solution.

-

Extract the alkaline solution exhaustively with chloroform or a chloroform/methanol mixture (e.g., 3:1 v/v).

3. Purification:

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the dried extract under reduced pressure to yield the crude alkaloid fraction.

-

Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel or alumina.

-

Elute the column with a gradient of chloroform and methanol, gradually increasing the polarity.

-

Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:ammonia, 85:14:1) and a visualizing agent (e.g., Dragendorff's reagent).

-

Combine the fractions containing this compound and recrystallize from a suitable solvent system (e.g., methanol/water or ethanol/water) to obtain pure crystals.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The following is a detailed protocol for assessing the AChE inhibitory activity of this compound using the widely accepted Ellman's method.[5][6]

1. Reagents and Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

This compound stock solution (dissolved in a suitable solvent like DMSO, with the final concentration of the solvent in the assay kept below 1%)

-

96-well microplate reader

2. Assay Procedure:

-

Prepare serial dilutions of the this compound stock solution in the phosphate buffer.

-

In a 96-well plate, add 25 µL of each this compound dilution.

-

Add 50 µL of phosphate buffer (pH 8.0) to each well.

-

Add 25 µL of AChE solution (e.g., 0.22 U/mL) to each well.

-

Incubate the plate at 25°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of DTNB solution (0.625 mM) and 25 µL of ATCI solution (0.625 mM) to each well.

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

A control reaction without the inhibitor (containing the solvent used for the stock solution) and a blank reaction (without the enzyme) should be run in parallel.

3. Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

-

Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizations

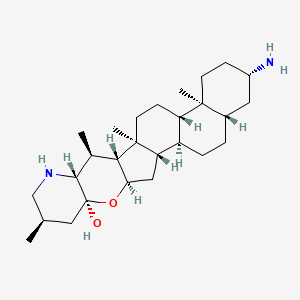

Chemical Structure of this compound

References

A Technical Guide to the Biosynthetic Pathway of Solanocapsine in Solanaceae

For Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of solanocapsine, a steroidal alkaloid found in plants of the Solanaceae family, most notably in Solanum pseudocapsicum (Jerusalem cherry). While the complete pathway has not been fully elucidated, this document synthesizes available research on steroidal glycoalkaloid (SGA) biosynthesis to propose a putative pathway for this compound, starting from its cholesterol precursor. This guide details the key enzymatic steps, hypothetical intermediates, and relevant experimental methodologies for analysis. The information is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development, aiming to stimulate further investigation into this and related pathways for potential therapeutic and biotechnological applications.

Introduction

The Solanaceae family, commonly known as the nightshade family, is a diverse group of plants that includes many economically important species such as tomatoes, potatoes, and peppers. This family is also a rich source of a wide array of secondary metabolites, including a class of nitrogen-containing compounds known as steroidal alkaloids. These compounds are of significant interest due to their diverse biological activities, which range from being toxic antinutritional factors to having potential pharmaceutical applications.

This compound is a steroidal alkaloid found in Solanum pseudocapsicum. Like other steroidal alkaloids, it is a C27 compound characterized by a complex, rigid ring structure. The presence of a 3β-amino group is a distinguishing feature of this compound. The biosynthesis of these complex molecules is a fascinating area of plant biochemistry, with implications for crop improvement and the discovery of new drug leads. This guide provides an in-depth look at the proposed biosynthetic pathway of this compound, based on our understanding of related pathways in Solanaceae.

The Cholesterol Precursor

The biosynthesis of all steroidal alkaloids in Solanaceae begins with cholesterol.[1] In most plants, the primary sterols are C-24 alkylated phytosterols (B1254722) like sitosterol (B1666911) and campesterol. However, plants in the Solanaceae family have a significant pool of cholesterol.[1] The biosynthesis of cholesterol itself is a complex process that starts from acetyl-CoA via the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol phosphate (B84403) (MEP) pathway in plastids, leading to the formation of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are condensed to form larger isoprenoid precursors, eventually leading to the cyclization of 2,3-oxidosqualene (B107256) to form cycloartenol.

A key branching point in the pathway is the action of the enzyme sterol side chain reductase 2 (SSR2), which catalyzes a reaction leading towards cholesterol instead of the more common C-24 alkylated phytosterols.[1] The elucidation of the cholesterol biosynthetic pathway in plants has been a significant step forward in understanding the formation of steroidal alkaloids.

Proposed Biosynthetic Pathway of this compound

While the specific enzymes and some intermediates in the this compound pathway are yet to be definitively identified, a putative pathway can be constructed based on the known chemistry of this compound and the elucidated pathways of other steroidal alkaloids in Solanaceae, such as α-tomatine and α-solanine. The proposed pathway from cholesterol to this compound involves a series of oxidative reactions, amination, and ring formations.

The key proposed steps are:

-

Hydroxylation of Cholesterol: The pathway likely begins with the hydroxylation of the cholesterol side chain, a common step in steroidal alkaloid biosynthesis. Cytochrome P450 monooxygenases (CYPs) are the likely enzymes catalyzing these reactions.[1]

-

Oxidation and Amination at C-26: A critical step is the introduction of a nitrogen atom at the C-26 position. Evidence from studies on other steroidal alkaloids suggests that this occurs via a transamination mechanism involving an aldehyde intermediate.[2]

-

Cyclization to form the F-ring: The nitrogen at C-26 likely attacks a carbon on the sterol backbone to form the piperidine (B6355638) ring (F-ring).

-

Formation of the 16,23-epoxy and 23-hydroxy moieties: The characteristic epoxy ring between C-16 and C-23 and the hydroxyl group at C-23 of this compound are likely formed through further oxidative reactions, again likely catalyzed by CYPs.

-

Introduction of the 3β-amino group: The final distinguishing feature of this compound is the 3β-amino group. This is likely introduced via a transamination reaction, replacing the 3β-hydroxyl group of the cholesterol backbone.

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

// Nodes Cholesterol [label="Cholesterol", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="Hypothetical\nOxidized Intermediates", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="C-26 Aldehyde\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate3 [label="C-26 Amino\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate4 [label="Cyclized Intermediate\n(Spirosolane-type)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate5 [label="16,23-Epoxy, 23-Hydroxy\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Cholesterol -> Intermediate1 [label="CYP450s", color="#4285F4"]; Intermediate1 -> Intermediate2 [label="Oxidation", color="#4285F4"]; Intermediate2 -> Intermediate3 [label="Transaminase", color="#EA4335"]; Intermediate3 -> Intermediate4 [label="Cyclization", color="#34A853"]; Intermediate4 -> Intermediate5 [label="CYP450s", color="#4285F4"]; Intermediate5 -> this compound [label="Transaminase (3-position)", color="#EA4335"]; }

Caption: Proposed biosynthetic pathway of this compound from cholesterol.Key Enzymes and Intermediates

The biosynthesis of this compound is a multi-step process involving several classes of enzymes. Based on analogous pathways, the following enzyme families are predicted to be key players:

-

Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is crucial for the various hydroxylation and oxidation reactions that modify the cholesterol backbone and side chain.[1]

-

Aminotransferases (Transaminases): These enzymes are responsible for introducing the nitrogen atoms at the C-26 and C-3 positions, which are defining features of this compound. The C-26 amination is a key step in the biosynthesis of most steroidal alkaloids.[2]

-

Reductases: Enzymes such as 3β-hydroxysteroid dehydrogenase/reductase may be involved in modifying the sterol nucleus.

-

Cyclases: Although not explicitly identified, enzymes that catalyze the formation of the heterocyclic rings are essential.

The intermediates in the pathway are largely hypothetical at this stage and await experimental verification. Key predicted intermediates include various hydroxylated and oxidized forms of cholesterol, the C-26 aldehyde and amino intermediates, and cyclized spirosolane-type structures before the final modifications leading to this compound.

Quantitative Data

A thorough understanding of a biosynthetic pathway requires quantitative data to assess metabolic flux, identify rate-limiting steps, and inform metabolic engineering strategies. To date, there is a notable lack of specific quantitative data in the literature for the this compound biosynthetic pathway. Future research should focus on obtaining the types of data outlined in the table below.

| Data Type | Description | Relevance |

| Metabolite Concentration | Quantification of this compound and its precursors in different tissues and developmental stages of S. pseudocapsicum. | To identify sites of synthesis and accumulation, and to correlate metabolite levels with gene expression. |

| Enzyme Kinetics | Determination of Kcat, Km, and Vmax for the key enzymes in the pathway once they are identified. | To understand the efficiency of the enzymes and to identify potential bottlenecks in the pathway. |

| Gene Expression Levels | Quantification of the transcripts of the biosynthetic genes in different tissues and under various conditions. | To identify regulatory genes and to understand how the pathway is controlled at the transcriptional level. |

| Protein Abundance | Quantification of the biosynthetic enzymes using proteomics. | To correlate enzyme levels with metabolic flux and to identify post-transcriptional regulation. |

Experimental Protocols

The study of the this compound biosynthetic pathway requires robust analytical methods for the extraction, separation, and quantification of steroidal alkaloids. The following protocols are based on established methods for the analysis of related compounds in Solanaceae.[3][4][5]

Sample Preparation and Extraction

-

Plant Material: Collect fresh plant material from S. pseudocapsicum (e.g., leaves, stems, fruits).

-

Lyophilization: Freeze-dry the plant material to remove water and then grind it into a fine powder.

-

Extraction:

-

Extract a known amount of the powdered material (e.g., 100 mg) with an appropriate solvent system, such as 80% methanol (B129727) or a chloroform:methanol:water mixture.

-

Sonication or vortexing can be used to improve extraction efficiency.

-

Centrifuge the mixture to pellet the solid material.

-

Collect the supernatant containing the extracted alkaloids.

-

-

Solid-Phase Extraction (SPE): For cleaner samples, the crude extract can be passed through an SPE cartridge (e.g., C18) to remove interfering compounds.

Analytical Methods

-

Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 GF254 plates.

-

Mobile Phase: A solvent system such as chloroform:methanol:water (14:6:1).

-

Visualization: Use Dragendorff's reagent, phosphomolybdic acid, or ninhydrin (B49086) reagent followed by UV light to visualize the alkaloid spots.[5]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) acetate.

-

Detection: UV detection at around 205 nm or an Evaporative Light Scattering Detector (ELSD).

-

-

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-qTOF-MS):

-

This is a powerful technique for both qualitative and quantitative analysis.[3][4]

-

UPLC provides high-resolution separation of complex mixtures.

-

qTOF-MS provides accurate mass measurements, which can be used to determine the elemental composition of the compounds and to identify them based on their fragmentation patterns.

-

Below is a diagram of a general workflow for the analysis of steroidal alkaloids.

// Nodes PlantMaterial [label="Plant Material\n(S. pseudocapsicum)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; CrudeExtract [label="Crude Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification (SPE)", fillcolor="#F1F3F4", fontcolor="#202124"]; PurifiedExtract [label="Purified Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; TLC [label="TLC Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC [label="HPLC-UV/ELSD Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; UPLCMS [label="UPLC-qTOF-MS Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; DataAnalysis [label="Data Analysis and\nQuantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PlantMaterial -> Extraction [color="#5F6368"]; Extraction -> CrudeExtract [color="#5F6368"]; CrudeExtract -> Purification [color="#5F6368"]; Purification -> PurifiedExtract [color="#5F6368"]; PurifiedExtract -> TLC [color="#5F6368"]; PurifiedExtract -> HPLC [color="#5F6368"]; PurifiedExtract -> UPLCMS [color="#5F6368"]; TLC -> DataAnalysis [color="#5F6368"]; HPLC -> DataAnalysis [color="#5F6368"]; UPLCMS -> DataAnalysis [color="#5F6368"]; }

Caption: General workflow for the analysis of this compound.Conclusion and Future Perspectives

The biosynthesis of this compound in Solanaceae represents a fascinating area of plant specialized metabolism. While the complete pathway remains to be fully elucidated, the foundational knowledge of steroidal alkaloid biosynthesis provides a strong framework for future research. The proposed pathway presented in this guide, starting from the cholesterol precursor, highlights the key chemical transformations that are likely involved.

Future research efforts should be directed towards the identification and functional characterization of the specific genes and enzymes in the this compound pathway. A combination of genomics, transcriptomics, and metabolomics approaches will be instrumental in achieving this. For instance, co-expression analysis of genes in S. pseudocapsicum with known steroidal alkaloid biosynthetic genes from other Solanaceae species could help to identify candidate genes. Subsequent functional characterization of these genes through techniques like virus-induced gene silencing (VIGS) or CRISPR/Cas9-mediated knockout would provide definitive evidence of their roles.

The elucidation of the complete this compound biosynthetic pathway will not only advance our fundamental understanding of plant biochemistry but also open up possibilities for the metabolic engineering of Solanaceae crops to modify their alkaloid content. Furthermore, a detailed understanding of this pathway could enable the heterologous production of this compound or novel derivatives in microbial systems, providing a sustainable source of these compounds for pharmacological research and development.

References

- 1. Recent advances in steroidal glycoalkaloid biosynthesis in the genus Solanum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of Steroidal Alkaloids and Saponins in Solanaceae Plant Extracts Using UPLC-qTOF Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 4. Analysis of steroidal alkaloids and saponins in Solanaceae plant extracts using UPLC-qTOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Uncharted Territory of Solanocapsine: A Mechanistic Insight into its Potential Anticancer Action

A Technical Guide for Researchers and Drug Development Professionals

Published: December 18, 2025

Abstract

Solanocapsine, a steroidal alkaloid primarily isolated from Solanum pseudocapsicum, represents a molecule of interest within the vast family of Solanum alkaloids. While its counterparts—solanine, solamargine, and solasonine (B1682107)—have been the subject of numerous studies elucidating their anticancer properties, this compound remains a largely unexplored entity in oncology research. This technical guide addresses the current knowledge gap by providing a comprehensive overview of the established mechanisms of action of structurally related Solanum alkaloids against cancer cells. By presenting a comparative analysis, this document aims to equip researchers, scientists, and drug development professionals with a foundational understanding to hypothesize and investigate the potential anticancer activities of this compound. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways implicated in the anticancer effects of well-studied Solanum alkaloids, thereby providing a roadmap for future research into this compound.

Introduction: The State of this compound Research in Oncology

The genus Solanum is a rich source of steroidal alkaloids, many of which have demonstrated significant cytotoxic and antitumor properties.[1][2][3] Compounds such as solanine, solamargine, and solasonine have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis in various cancer cell lines.[4][5][6] However, scientific literature specifically detailing the mechanism of action of this compound in cancer cells is sparse. Most of the available research on this compound has focused on its neuroprotective effects, particularly its potential as an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[7]

Despite the limited direct evidence for its anticancer effects, the structural similarity of this compound to other pharmacologically active Solanum alkaloids suggests that it may possess analogous anticancer properties. This guide, therefore, leverages the extensive research on these related compounds to build a hypothetical framework for the potential mechanisms of action of this compound. It is imperative to note that the data and pathways described herein are based on studies of other Solanum alkaloids and should be considered as a starting point for dedicated research on this compound.

Interestingly, a study on the methanolic extract of unripe fruit from Solanum pseudocapsicum, a primary source of this compound, demonstrated strong cytotoxic activity, suggesting the presence of potent anticancer compounds within the plant.[3]

Comparative Structural Analysis of Solanum Alkaloids

The biological activity of steroidal alkaloids is intrinsically linked to their chemical structure. This compound shares the core steroidal backbone with other prominent Solanum alkaloids. However, variations in their side chains and sugar moieties are responsible for differences in their pharmacological profiles.

-

This compound: Features a unique fused ring system at its side chain.[8]

-

Solanine: Composed of the aglycone solanidine (B192412) linked to a trisaccharide chain.[9][10]

-

Solamargine and Solasonine: Both are glycosides of solasodine, differing in their sugar moieties.[1][2]

These structural nuances likely influence receptor binding, cell permeability, and interaction with intracellular targets, thereby dictating their specific mechanisms of action.

Potential Mechanisms of Action in Cancer Cells (Based on Structurally Related Alkaloids)

Based on the established anticancer activities of other Solanum alkaloids, the following mechanisms are hypothesized for this compound:

Induction of Apoptosis

A hallmark of many anticancer agents is their ability to induce programmed cell death, or apoptosis. Solanum alkaloids are known to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.

-

Modulation of Bcl-2 Family Proteins: These alkaloids can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[11]

-

Caspase Activation: The release of cytochrome c initiates a caspase cascade, leading to the activation of executioner caspases like caspase-3, which orchestrate the dismantling of the cell.[11]

dot

Caption: Hypothesized Apoptosis Induction Pathway for this compound.

Cell Cycle Arrest

Disruption of the cell cycle is another key strategy to inhibit tumor growth. Solanum alkaloids have been shown to induce cell cycle arrest at various checkpoints, preventing cancer cells from proliferating.

-

G2/M Phase Arrest: Some alkaloids can halt the cell cycle at the G2/M transition, preventing mitotic entry.[4]

-

S Phase Arrest: Others can cause arrest in the S phase, interfering with DNA synthesis.[12]

dot

Caption: Hypothesized Cell Cycle Arrest Mechanism of this compound.

Inhibition of Key Signaling Pathways

The anticancer effects of Solanum alkaloids are often mediated by their ability to modulate critical intracellular signaling pathways that regulate cell survival, proliferation, and metastasis.

-

PI3K/Akt Pathway: This is a central pathway for cell survival and proliferation. Inhibition of this pathway by Solanum alkaloids can lead to decreased cancer cell viability.[13]

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells, promoting their survival and proliferation. Inhibition of STAT3 signaling is a key anticancer mechanism.

dot

Caption: Hypothesized Inhibition of PI3K/Akt and STAT3 Pathways.

Quantitative Data Summary (Based on Structurally Related Alkaloids)

The following tables summarize the cytotoxic activities of solanine, solamargine, and solasonine against various cancer cell lines. This data provides a reference for the potential potency of this compound.

Table 1: IC50 Values of Solanum Alkaloids in Various Cancer Cell Lines

| Alkaloid | Cancer Cell Line | IC50 Value | Reference |

| Solanine | 4T1 (Breast) | 34 µM (24h), 17 µM (48h) | [2] |

| Solamargine | HepG2 (Liver) | Not specified | |

| Solamargine | Huh7 (Liver) | Not specified | |

| Solasonine | HepG2 (Liver) | Not specified | |

| Solasonine | Huh7 (Liver) | Not specified |

Note: The lack of specific IC50 values in some cases highlights the variability in reported data and the need for standardized assays.

Experimental Protocols (Based on Studies of Structurally Related Alkaloids)

To guide future research on this compound, this section outlines common experimental protocols used to investigate the anticancer mechanisms of other Solanum alkaloids.

Cell Culture

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) and a non-cancerous control cell line (e.g., MCF-10A) should be used.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

dot

Caption: Workflow for MTT Cytotoxicity Assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with this compound at predetermined concentrations for a specified time.

-

Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Cell Cycle Analysis (PI Staining)

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle.

Western Blotting

-

Protein Extraction: Lyse the treated cells in RIPA buffer to extract total proteins.

-

Quantification: Determine protein concentration using a BCA protein assay kit.

-

Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, Akt, p-Akt, STAT3, p-STAT3), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

While this compound remains an enigmatic molecule in the context of cancer therapy, the extensive body of research on its steroidal alkaloid relatives provides a strong rationale for its investigation as a potential anticancer agent. The hypothesized mechanisms of apoptosis induction, cell cycle arrest, and inhibition of critical signaling pathways such as PI3K/Akt and STAT3 offer a solid foundation for future studies.

The immediate priorities for this compound research should include:

-

In vitro cytotoxicity screening: Determining the IC50 values of this compound in a broad panel of cancer cell lines.

-

Mechanistic studies: Investigating its effects on apoptosis, the cell cycle, and key signaling pathways using the protocols outlined in this guide.

-

In vivo studies: Evaluating the antitumor efficacy and toxicity of this compound in preclinical animal models.

-

Derivative synthesis: Exploring the synthesis of this compound derivatives to enhance its potency and selectivity.[2]

By systematically addressing these research questions, the scientific community can unlock the potential of this compound and contribute to the development of novel, plant-derived anticancer therapeutics. This technical guide serves as a catalyst for this exciting and important endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijplantenviro.com [ijplantenviro.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Solamargine - Wikipedia [en.wikipedia.org]

- 7. This compound [drugfuture.com]

- 8. This compound | C27H46N2O2 | CID 73419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. laboratorynotes.com [laboratorynotes.com]

- 10. Solanine - Wikipedia [en.wikipedia.org]

- 11. Solanine | C45H73NO15 | CID 30185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Solamargine | C45H73NO15 | CID 73611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Solasonine - Wikipedia [en.wikipedia.org]

Solanocapsine: A Steroidal Alkaloid as a Potential Acetylcholinesterase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Solanocapsine, a steroidal alkaloid primarily isolated from Solanum pseudocapsicum, has emerged as a compound of interest in the field of neurodegenerative disease research, particularly for its potential to inhibit acetylcholinesterase (AChE).[1] Acetylcholinesterase is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the availability of acetylcholine, a neurotransmitter vital for memory and cognitive functions. This technical guide provides a comprehensive overview of this compound's role as an acetylcholinesterase inhibitor, detailing its inhibitory activity, the experimental protocols used for its evaluation, and the molecular interactions that govern its function.

Quantitative Analysis of Inhibitory Activity

While research into this compound as an acetylcholinesterase inhibitor is ongoing, studies on its derivatives have provided valuable quantitative data on their potency. A key study by Garcia et al. (2015) synthesized and evaluated a series of this compound derivatives for their AChE inhibitory activity. The most potent of these derivatives demonstrated significant inhibition of acetylcholinesterase from electric eel (eeAChE).

| Compound | Target Enzyme | IC50 (μM) | Inhibition Type | Reference |

| This compound Derivative (Compound 8) | Electric Eel Acetylcholinesterase (eeAChE) | 8.51 | Non-competitive | [2] |

Note: The IC50 value for unmodified this compound is not yet prominently available in the reviewed literature.

Mechanism of Action: A Non-Competitive Inhibition Profile

Kinetic studies of potent this compound derivatives have revealed a non-competitive mode of inhibition against acetylcholinesterase.[2] This is a significant finding as it suggests that these inhibitors do not bind to the active site of the enzyme where acetylcholine binds. Instead, they are proposed to bind to an allosteric site, a secondary binding site on the enzyme. This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency without directly competing with the substrate.

This non-competitive mechanism offers potential therapeutic advantages, as the inhibitor's effectiveness is not overcome by high concentrations of the substrate (acetylcholine).

Experimental Protocols

This section details the methodologies employed in the investigation of this compound and its derivatives as acetylcholinesterase inhibitors.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound and its derivatives against acetylcholinesterase is typically determined using a modified version of the Ellman's spectrophotometric method.

Principle: This assay measures the activity of AChE by quantifying the rate of production of thiocholine (B1204863). Acetylthiocholine (B1193921) is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme's activity.

Materials:

-

Electric Eel Acetylcholinesterase (eeAChE)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (pH 8.0)

-

This compound or its derivatives

-

96-well microplate reader

Procedure:

-

Prepare solutions of the test compounds (this compound/derivatives) at various concentrations.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to the respective wells.

-

Add the acetylcholinesterase enzyme solution to all wells except the blank.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide, to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the rate of the control (without inhibitor).

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Molecular Docking

Molecular docking studies are computational simulations used to predict the binding mode and affinity of a ligand (in this case, this compound or its derivatives) to the active or allosteric site of a receptor (acetylcholinesterase).

Principle: Docking algorithms explore various possible conformations of the ligand within the binding site of the protein and score them based on a scoring function that estimates the binding energy. This provides insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Software: Commonly used software for molecular docking includes AutoDock, GOLD, and Schrödinger Suite.

Procedure:

-

Protein Preparation:

-

Ligand Preparation:

-

Generate the 3D structure of this compound or its derivatives.

-

Optimize the ligand's geometry and assign charges.

-

-

Docking Simulation:

-

Define the binding site on the acetylcholinesterase structure. This is typically a grid box encompassing the active site gorge or a potential allosteric site.

-

Run the docking simulation, allowing the software to explore different binding poses of the ligand within the defined site.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding energies.

-

Visualize the interactions between the ligand and the amino acid residues of the enzyme to identify key hydrogen bonds, hydrophobic interactions, and other stabilizing forces.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key processes involved in the evaluation of this compound as an acetylcholinesterase inhibitor.

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Caption: Experimental Workflow for this compound AChE Inhibitor Evaluation.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of steroidal alkaloids for the development of novel acetylcholinesterase inhibitors. The non-competitive inhibition mechanism observed for potent derivatives is particularly noteworthy, suggesting a distinct mode of action compared to many existing AChE inhibitors. Future research should focus on several key areas:

-

Determination of the IC50 value of unmodified this compound: Establishing the baseline inhibitory potency of the parent compound is crucial for structure-activity relationship studies.

-

Elucidation of the specific binding site: Further computational and experimental studies, such as site-directed mutagenesis, are needed to precisely identify the allosteric binding site of this compound on acetylcholinesterase.

-

In vivo efficacy and safety profiling: Preclinical studies in animal models of Alzheimer's disease are necessary to evaluate the therapeutic potential and safety of this compound and its lead derivatives.

-

Pharmacokinetic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for their development as drug candidates.

References

A Technical Guide to the Cytotoxic Effects of Solanocapsine on HeLa Cell Lines

Introduction

Solanocapsine is a steroidal alkaloid primarily isolated from Solanum pseudocapsicum, commonly known as the Jerusalem cherry.[1] Compounds from the Solanum genus have been investigated for their potential anticancer properties.[2][3] This document outlines the experimental framework for evaluating the cytotoxic and apoptotic effects of this compound on the human cervical cancer cell line, HeLa. The protocols and potential mechanisms described herein are based on standard cell culture and molecular biology techniques.

Data Presentation: Illustrative Quantitative Analysis

The following tables represent hypothetical data that could be generated from the experimental protocols described in Section 3.0. These tables are designed for clarity and ease of comparison.

Table 1: Cytotoxicity of this compound on HeLa Cells via MTT Assay

| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |

| 0 (Control) | 1.35 | 0.09 | 100 |

| 10 | 1.18 | 0.07 | 87.4 |

| 25 | 0.95 | 0.06 | 70.4 |

| 50 | 0.68 | 0.05 | 50.4 |

| 75 | 0.42 | 0.04 | 31.1 |

| 100 | 0.25 | 0.03 | 18.5 |

Hypothetical IC50 Value: Approximately 50 µM

Table 2: Apoptosis Induction by this compound in HeLa Cells (Annexin V/PI Staining)

| This compound Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |

| 0 (Control) | 95.2 ± 1.8 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| 50 | 60.7 ± 3.1 | 25.4 ± 2.2 | 13.9 ± 1.9 |

| 100 | 35.1 ± 2.8 | 40.8 ± 3.5 | 24.1 ± 2.6 |

Table 3: Cell Cycle Analysis of HeLa Cells Treated with this compound

| This compound Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Control) | 55.4 ± 2.5 | 28.1 ± 1.9 | 16.5 ± 1.4 |

| 50 | 68.2 ± 3.1 | 15.3 ± 1.7 | 16.5 ± 1.6 |

| 100 | 75.9 ± 3.8 | 8.7 ± 1.1 | 15.4 ± 1.9 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

HeLa cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]

-

Cell Seeding: Seed HeLa cells (1 × 10^4 cells/well) in a 96-well plate and incubate overnight to allow for attachment.[5]

-

Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0-100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Remove the treatment medium and add 20 µl of MTT solution (5 mg/ml in PBS) to each well, followed by 100 µl of fresh medium. Incubate for 4 hours.[5]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µl of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the values to determine the IC50 (the concentration that inhibits 50% of cell growth).

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[5]

-

Cell Treatment: Seed HeLa cells in 6-well plates and treat with this compound at selected concentrations (e.g., IC50 and 2x IC50) for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µl of Annexin V-FITC and 10 µl of Propidium (B1200493) Iodide (PI) to the cell suspension.[5]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

This method uses propidium iodide (PI) to stain DNA and quantifies the proportion of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Visualizations: Workflows and Signaling Pathways

Caption: Workflow for assessing this compound cytotoxicity.

Many compounds from the Solanum genus induce apoptosis through the mitochondrial (intrinsic) pathway.[2] This involves changes in the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c and activation of caspases.[6]

Caption: A simplified diagram of the intrinsic apoptotic pathway.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Antiproliferative activity of the total saponin of Solanum lyratum Thunb in Hela cells by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro cytotoxic potential of Solanum nigrum against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. Induction of Apoptosis in HeLa Cells by a Novel Peptide from Fruiting Bodies of Morchella importuna via the Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Solanocapsine: A Technical Guide to its Natural Sources, Distribution, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solanocapsine, a steroidal alkaloid primarily found in the plant species Solanum pseudocapsicum, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources, distribution within plant tissues, and current understanding of the biosynthesis of this compound. Detailed methodologies for its extraction, isolation, and quantification are presented to aid researchers in their investigative efforts. Furthermore, this document explores the known pharmacological effects of this compound, with a focus on its potential as an acetylcholinesterase inhibitor and its cytotoxic properties against various cancer cell lines. The underlying signaling pathways and molecular targets, as far as they are currently understood, are also discussed. This guide aims to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the scientific and therapeutic potential of this compound.

Natural Sources and Distribution of this compound

This compound is a characteristic steroidal alkaloid of the genus Solanum, with its most prominent natural source being the Jerusalem cherry, Solanum pseudocapsicum.[1][2][3] This plant is widely cultivated as an ornamental shrub and is known for its brightly colored, but toxic, berries.[4]

Distribution within Solanum pseudocapsicum

The concentration of this compound varies significantly among the different tissues of S. pseudocapsicum. The highest levels of this alkaloid are typically found in the unripened (green) fruits and leaves .[5] As the fruit ripens, the concentration of this compound generally decreases. The presence of this compound has also been reported in other parts of the plant, including the stems and roots, although generally at lower concentrations compared to the fruits and leaves.[6]

Distribution in Other Solanum Species

While S. pseudocapsicum is the primary source, other species within the vast Solanum genus have been reported to contain related steroidal alkaloids.[7] However, comprehensive quantitative data on the distribution of this compound across a wide range of Solanum species is currently limited. Further research employing sensitive analytical techniques such as LC-MS/MS is required to fully elucidate the chemotaxonomy of this compound.

Quantitative Data on this compound Distribution

Precise quantitative data for this compound is not extensively available in the literature. However, studies on related Solanum alkaloids provide a basis for expected yields. For instance, a study on the total glycoalkaloid content in the fruits of S. pseudocapsicum reported a yield of 7.94 g/kg from fresh green fruits and 2.48 g/kg from fresh red fruits.[8] Another study focusing on phenolic compounds in S. pseudocapsicum reported extract yields from the skin of the fruit to be as high as 62 mg/100 mg using an ethanol (B145695):acetone solvent system.[9] While these values do not directly represent this compound content, they indicate the potential for significant alkaloid extraction from this plant.

Table 1: Summary of Extraction Yields from Solanum pseudocapsicum

| Plant Part | Extraction Method | Solvent System | Yield | Reference |

| Green Fruits | Maceration | Not specified | 7.94 g total glycoalkaloids / kg fresh weight | [8] |

| Red Fruits | Maceration | Not specified | 2.48 g total glycoalkaloids / kg fresh weight | [8] |

| Fruit Skin | Ultrasonic Extraction | Ethanol:Acetone (70:30) | 62 mg extract / 100 mg dry weight | [9] |

| Fruit Seeds | Ultrasonic Extraction | Ethanol:Acetone (50:50) | Higher phenolic content than skin | [9] |

Note: This table provides data on total glycoalkaloid and phenolic extracts, as specific quantitative data for this compound is limited. These values can serve as a preliminary guide for extraction planning.

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and isolation of this compound from S. pseudocapsicum, based on methods used for related steroidal alkaloids.[10]

Materials:

-

Fresh or dried plant material (unripe fruits and leaves are recommended)

-

Methanol (B129727) or Ethanol

-

Hydrochloric acid (HCl) or Acetic acid

-

Sodium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, hexane)

Protocol:

-

Maceration:

-

Grind the dried plant material into a fine powder.

-

Macerate the powder in methanol or ethanol (e.g., 1:10 w/v) for 24-48 hours at room temperature with occasional stirring.

-

Filter the extract and repeat the maceration process with fresh solvent two more times to ensure complete extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in a 5% aqueous solution of HCl or acetic acid.

-

Filter the acidic solution to remove non-alkaloidal components.

-

Wash the acidic solution with chloroform or dichloromethane to remove pigments and other impurities.

-

Make the aqueous acidic solution alkaline (pH 9-10) by the dropwise addition of concentrated ammonium hydroxide. This will precipitate the crude alkaloid fraction.

-

Extract the precipitated alkaloids with chloroform or dichloromethane multiple times until the aqueous layer is exhausted of alkaloids (as checked by TLC).

-

Combine the organic extracts, wash with distilled water, and dry over anhydrous sodium sulfate.

-

Concentrate the organic extract to dryness to yield the crude this compound-containing fraction.

-

-

Purification by Column Chromatography:

-

Prepare a silica gel column packed in a suitable non-polar solvent (e.g., hexane (B92381) or chloroform).

-

Dissolve the crude alkaloid fraction in a minimum amount of the column solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with chloroform and gradually adding methanol.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and a visualizing agent (e.g., Dragendorff's reagent).

-

Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method for the quantification of this compound can be developed based on existing methods for related steroidal glycoalkaloids.[7]

Instrumentation:

-

HPLC system with a UV or a Mass Spectrometric (MS) detector.

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase (example):

-

A gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape.

Protocol:

-

Standard Preparation: Prepare a stock solution of purified this compound in methanol and create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Extract the plant material as described in the extraction protocol and dissolve a known amount of the final extract in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 25-30 °C).

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the injection volume (e.g., 10-20 µL).

-

Set the detector wavelength (if using UV, typically around 200-210 nm for steroidal alkaloids) or the mass spectrometer to monitor the specific mass-to-charge ratio of this compound.

-

-

Quantification: Inject the standards and samples into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Biosynthesis of this compound

The biosynthesis of steroidal alkaloids in Solanum species originates from cholesterol.[11] While the complete and specific enzymatic pathway leading to this compound has not been fully elucidated, the general steps are understood to involve a series of oxidations, transaminations, and cyclizations of the cholesterol backbone.

The initial steps of cholesterol biosynthesis are well-established and begin with acetyl-CoA.

From cholesterol, the pathway to steroidal alkaloids involves several key enzymatic families, including cytochrome P450 monooxygenases and aminotransferases. The biosynthesis of this compound likely involves specific modifications to the cholesterol side chain and the introduction of nitrogen atoms.

Pharmacological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, with its potential as an acetylcholinesterase inhibitor and its cytotoxic effects being the most studied.

Acetylcholinesterase Inhibition

This compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[6][11] This inhibitory activity suggests that this compound could be a lead compound for the development of drugs to treat neurological disorders such as Alzheimer's disease, where acetylcholine levels are depleted.

Cytotoxic and Anticancer Effects

Several studies have reported the cytotoxic effects of this compound and extracts from S. pseudocapsicum against various cancer cell lines.[10] The total alkaloid fraction from the leaves of S. pseudocapsicum has shown potent in vitro cytotoxic and in vivo antitumor properties.[10] While the precise molecular mechanisms and signaling pathways are still under investigation, the cytotoxic activity of related Solanum alkaloids often involves the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.[12]

Conclusion and Future Directions

This compound, a steroidal alkaloid primarily sourced from Solanum pseudocapsicum, presents a promising scaffold for the development of novel therapeutic agents. Its demonstrated activities as an acetylcholinesterase inhibitor and a cytotoxic agent warrant further in-depth investigation.

Future research should focus on:

-

Comprehensive Quantitative Analysis: Undertaking broad-scale quantitative studies to map the distribution of this compound across a wider range of Solanum species.

-

Optimization of Extraction and Purification: Developing and validating a standardized, high-yield protocol for the extraction and purification of this compound to facilitate further research.

-

Elucidation of Biosynthetic Pathway: Utilizing modern molecular biology and metabolomics techniques to fully characterize the enzymatic steps in the biosynthesis of this compound from cholesterol.

-

Mechanism of Action Studies: Conducting detailed in vitro and in vivo studies to unravel the specific molecular targets and signaling pathways through which this compound exerts its pharmacological effects.

This technical guide provides a solid foundation for researchers and professionals to build upon in their exploration of this intriguing natural product. The continued study of this compound holds the potential to unlock new avenues for the treatment of neurodegenerative diseases and cancer.

References

- 1. Therapeutic Potential of Solanum Alkaloids with Special Emphasis on Cancer: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solanum pseudocapsicum - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Solanum pseudocapsicum (Christmas Cherry, False Jerusalem Cherry, Jerusalem Cherry, Madeira Cherry, Madeira Winter Cherry, Natal Cherry, Winter Cherry) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]

- 5. Jerusalem cherry/ Solanum pseudocapsicum: Herbal Therapy / Philippine Alternative Medicine [stuartxchange.org]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Early steps in steroidogenesis: intracellular cholesterol trafficking: Thematic Review Series: Genetics of Human Lipid Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Solanocapsine: An In-depth Technical Guide Based on Early Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Toxicological Findings

Early research on solanocapsine identified its most prominent toxic effect as a cardiotonic, digitalis-like action on the heart. This section details the observed physiological and toxicological effects.

Data Presentation

Table 1: Summary of Qualitative Toxicological Profile of this compound in Early Studies

| Toxicological Endpoint | Observed Effect in Animal Models | Notes |

| Cardiotoxicity | Positive inotropic and negative chronotropic effects on the isolated frog heart. Increased contractility and decreased heart rate, similar to digitalis glycosides. At higher concentrations, can lead to cardiac arrest. | This digitalis-like action is the most consistently reported toxic effect in early literature. The effect is dose-dependent. |

| General Toxicity | Ingestion of Solanum pseudocapsicum berries (containing this compound) has been associated with gastrointestinal and neurological disturbances in humans and animals. | Symptoms are consistent with general toxicity from steroidal glycoalkaloids found in Solanaceae. |

| Neurotoxicity | While not extensively detailed for purified this compound in early studies, related Solanum alkaloids are known to cause neurological symptoms. | Further research would be needed to isolate the specific neurotoxic effects of this compound. |

Table 2: Comparative Acute Toxicity Data of Related Solanum Alkaloids

| Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg) | Citation |

| α-Solanine | Rat | Oral | 590 | [1] |

| α-Solanine | Mouse | Intraperitoneal | 30 - 42 | [1] |

| α-Chaconine | Mouse | Intraperitoneal | 19.2 - 27.5 | [1] |

| α-Chaconine | Rat | Intraperitoneal | 84 | [1] |

Note: This table is provided for context, as specific LD50 values for this compound from early studies were not accessible.

Experimental Protocols

Detailed experimental protocols from the earliest studies on this compound toxicology are not fully available. However, based on the methodologies of the era for similar compounds, the following represents a likely experimental workflow.

General Workflow for Assessing Cardiotoxicity in Early Studies

Caption: General experimental workflow for assessing the cardiotonic effects of this compound in early studies.

Signaling Pathways and Mechanism of Action

The primary mechanism of toxic action identified in early studies for this compound is its digitalis-like effect on cardiac muscle. This involves the inhibition of the Na+/K+-ATPase pump.

Proposed Signaling Pathway for Cardiotonic Effects

Caption: Proposed signaling pathway for the digitalis-like cardiotonic effect of this compound.

Conclusion

References

Solanocapsine's Role in Plant Defense: A Technical Guide

Introduction

Solanocapsine is a steroidal alkaloid, a class of nitrogen-containing secondary metabolites naturally produced by various plant species, particularly within the Solanum genus.[1][2] It is prominently found in plants like Solanum pseudocapsicum, commonly known as the Jerusalem cherry.[3][4][5] As a defensive compound, this compound plays a crucial role in protecting the plant against a wide array of herbivores and pathogenic microorganisms.[6][7] This technical guide provides an in-depth exploration of this compound, focusing on its biosynthesis, mechanisms of action in plant defense, and the experimental methodologies used to investigate its properties.

Chemical Profile:

Chapter 1: Biosynthesis of this compound

The biosynthesis of this compound, like other steroidal glycoalkaloids (SGAs), originates from cholesterol, which is synthesized via the mevalonate (B85504) (MVA) pathway.[10][11] The pathway involves a series of enzymatic reactions including oxidation, transamination, and isomerization to form the aglycone structure.[10] A key step in the formation of many steroidal alkaloids is the amination at the C-26 position, which is proposed to proceed through a transamination mechanism involving an aldehyde intermediate.[12] While the complete, step-by-step enzymatic pathway to this compound is not fully elucidated, the generalized pathway provides a framework for understanding its origins from primary metabolism.

References

- 1. Solanum Alkaloids and their Pharmaceutical Roles: A Review - MedCrave online [medcraveonline.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound [drugfuture.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Tomat hias - Wikipedia bahasa Indonesia, ensiklopedia bebas [id.wikipedia.org]

- 6. Therapeutic Potential of Solanum Alkaloids with Special Emphasis on Cancer: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C27H46N2O2 | CID 73419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Medicinal Plants of Solanum Species: The Promising Sources of Phyto-Insecticidal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Biosynthesis of steroidal alkaloids in Solanaceae plants: involvement of an aldehyde intermediate during C-26 amination - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Chemical Properties of Solanocapsine

This guide provides a detailed overview of the fundamental chemical properties of Solanocapsine, a steroidal alkaloid found in plants of the Solanum genus. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Core Chemical and Physical Properties

This compound is a complex steroidal alkaloid characterized by its intricate molecular structure.[1] Its core properties have been determined through various analytical techniques, providing foundational data for its further study and application.

The key quantitative chemical and physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₄₆N₂O₂ | [2][3][4][5] |

| Molecular Weight | 430.67 g/mol (or 430.7 g/mol ) | [2][3][4][6] |

| Appearance | Long flat colorless prisms | [7] |

| Melting Point | 213-215 °C; 222 °C | [6][7] |

| Solubility | Generally poor in water; soluble in organic solvents like diethyl ether and chloroform.[8][9] Specific quantitative data is not readily available. | |

| pKa | Specific experimental value not readily available. As a weak base, it forms salts with acids.[8][10] |

Experimental Protocols for Property Determination

Detailed methodologies are crucial for the replication and verification of chemical data. The following sections outline plausible experimental protocols for determining the key properties of this compound, based on standard laboratory practices for natural product chemistry.

The overall process for studying this compound involves extraction from a plant source, followed by purification and a series of analytical experiments to determine its properties.

Caption: General workflow for the isolation and characterization of this compound.

The melting point is a crucial indicator of purity.

-